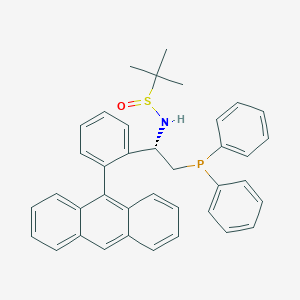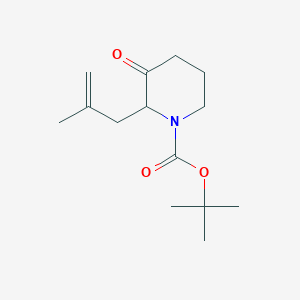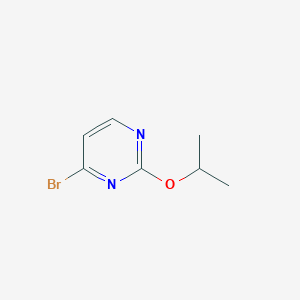![molecular formula C10H18O B12303092 Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)
Bicyclo[6.1.0]nonan-9-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[6.1.0]nonan-9-ylmethanol is a chemical compound that belongs to the family of strained alkynes. It is known for its unique structure, which includes a bicyclic framework. This compound has gained significant attention in chemical biology due to its ability to participate in bioorthogonal reactions, which are reactions that can occur inside living systems without interfering with native biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonan-9-ylmethanol typically involves the reduction of bicyclo[6.1.0]nonyne derivatives. One common method includes the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as a reducing agent. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the production of high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[6.1.0]nonan-9-ylmethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in THF is used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Bicyclo[6.1.0]nonan-9-ylmethanal (aldehyde) or Bicyclo[6.1.0]nonan-9-ylmethanoic acid (carboxylic acid).
Reduction: Different reduced derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[6.1.0]nonan-9-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound is used in the development of stable molecular probes for various analytical techniques.
Wirkmechanismus
The mechanism of action of Bicyclo[6.1.0]nonan-9-ylmethanol primarily involves its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction occurs without the need for a catalyst and results in the formation of stable triazole linkages. The compound’s strained alkyne structure makes it highly reactive towards azides, allowing for efficient and selective reactions in biological environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: Another strained alkyne with similar reactivity.
Cyclooctynes: A family of compounds known for their use in bioorthogonal chemistry.
Dibenzocyclooctyne (DIBO): A widely used strained alkyne in bioorthogonal reactions.
Uniqueness
Bicyclo[6.1.0]nonan-9-ylmethanol stands out due to its unique bicyclic structure, which provides a balance between stability and reactivity. This makes it particularly suitable for applications in biological systems where selective and efficient reactions are required .
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
9-bicyclo[6.1.0]nonanylmethanol |
InChI |
InChI=1S/C10H18O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,1-7H2 |
InChI-Schlüssel |
DRJFCQRIIBNSHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2C(C2CO)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303012.png)
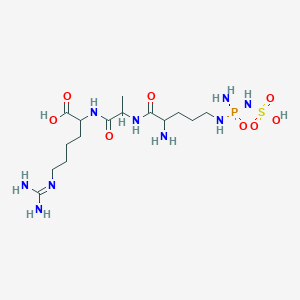
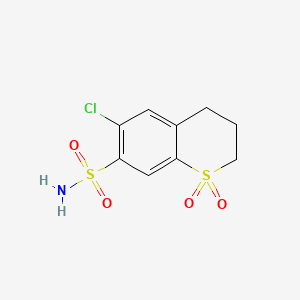
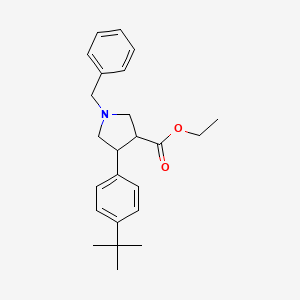
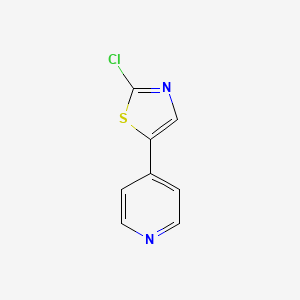
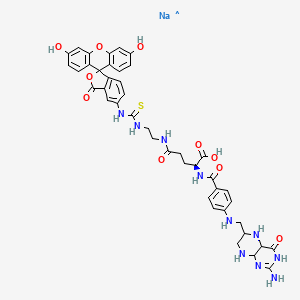
![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)
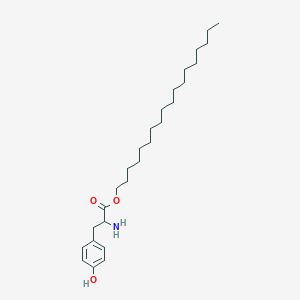
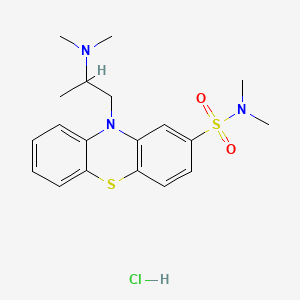
![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
